(5R)-5-Hydroxy-3-oxohexanoic acid
Description
(5R)-5-Hydroxy-3-oxohexanoic acid is a chiral carboxylic acid characterized by a hydroxyl group at position 5 (R configuration) and a ketone group at position 3 on a six-carbon backbone (hexanoic acid). Its molecular formula is C₆H₁₀O₄, with a molecular weight of 162.14 g/mol. The hydroxyl and ketone moieties contribute to its polarity, acidity, and reactivity, distinguishing it from simpler hexanoic acid derivatives .
Properties
CAS No. |
821772-72-9 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(5R)-5-hydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m1/s1 |
InChI Key |
ZQPJZYKENZNLOW-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(=O)O)O |
Canonical SMILES |
CC(CC(=O)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Hydroxy-3-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxyhexanoic acid. This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the reduction of 5-oxohexanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic oxidation of 5-hydroxyhexanoic acid using specific oxidases can yield the desired product with high purity . Additionally, microbial fermentation processes have been explored for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Hydroxy-3-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 5-oxohexanoic acid.
Reduction: The keto group can be reduced to form 5-hydroxyhexanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxohexanoic acid.
Reduction: 5-hydroxyhexanoic acid.
Substitution: Various substituted hexanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-5-Hydroxy-3-oxohexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5R)-5-Hydroxy-3-oxohexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and keto groups allow it to participate in various biochemical processes, including energy metabolism and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs of (5R)-5-Hydroxy-3-oxohexanoic acid, highlighting differences in functional groups, stereochemistry, and physical properties:
Key Differences and Implications
Functional Group Impact
- Hydroxyl vs. Ketone vs. Ester: The hydroxyl group in this compound enhances its hydrogen-bonding capacity compared to 5-oxohexanoic acid, increasing solubility in polar solvents. Ethyl 5-oxohexanoate, as an ester, exhibits lower polarity and higher volatility, making it suitable for fragrance applications .
- Amino vs. This substitution is critical in metabolic pathways like lysine degradation .
Stereochemical Considerations
- The R configuration at C5 in this compound distinguishes it from the S configuration in (5S)-5-amino-3-oxohexanoic acid. Stereochemistry influences enantioselective interactions in catalysis or drug-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
